Ethyl 2-aminohept-4-ynoate
Description
Structure
3D Structure
Properties
CAS No. |
922146-48-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-aminohept-4-ynoate |
InChI |
InChI=1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-4,7,10H2,1-2H3 |
InChI Key |
NZHKRCAFAYHRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C(=O)OCC)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Aminohept 4 Ynoate and Analogous α Aminoalkynoates
Enantioselective Approaches to Chiral α-Aminoalkynoates
The demand for enantiomerically pure α-amino acids and their derivatives has driven the development of sophisticated synthetic methods that can control the three-dimensional arrangement of atoms. These enantioselective approaches are crucial for the synthesis of biologically active compounds and are broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and enzymatic transformations.
Chiral Auxiliary Strategies in Stereocontrolled Synthesis
Chiral auxiliary-based synthesis is a well-established and reliable method for achieving high levels of stereocontrol. This strategy involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.
One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. rsc.orgresearchgate.net In the context of α-aminoalkynoate synthesis, an oxazolidinone can be acylated with a glycine (B1666218) derivative. The resulting imide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with an appropriate electrophile, such as an alkynyl halide. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. After the alkylation step, the chiral auxiliary can be removed under mild conditions to afford the desired α-aminoalkynoate. rsc.org
Another notable chiral auxiliary is (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which can be used in the synthesis of optically active amino acids. When a nickel complex of this auxiliary and glycine is treated with an alkylating agent, the alkyl group is introduced stereoselectively. Subsequent hydrolysis and protection can yield Nα-Fmoc-ω-alkynyl-L-amino acids. csic.es
Pseudoephedrine is another effective chiral auxiliary. It can be converted to the corresponding amide with a carboxylic acid. Deprotonation of the α-carbon of the carbonyl group generates an enolate, and the subsequent alkylation is directed by the methyl group of the pseudoephedrine moiety.
The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.
| Chiral Auxiliary | Application | Key Features |
| Oxazolidinones (Evans' auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable, and predictable stereochemical outcome. rsc.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Used in combination with a nickel complex of glycine for stereoselective alkylation. csic.es |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives | The methyl group directs the stereochemical course of the alkylation. |
Asymmetric Catalysis in α-Functionalization Reactions
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
A significant advancement in the synthesis of α-aminoalkynoates is the catalytic asymmetric alkynylation of α-imino esters. This method involves the direct addition of a terminal alkyne to an α-imino ester in the presence of a chiral metal complex. Chiral copper(I) complexes, in particular, have proven to be effective catalysts for this transformation. The reaction proceeds under mild conditions and provides a direct route to optically active β,γ-alkynyl α-amino acid derivatives. researchgate.net
The scope of this reaction is broad, accommodating a variety of terminal alkynes and α-imino esters, leading to good yields and high enantiomeric excesses (ee). For instance, the reaction of the N-(p-methoxyphenyl) α-imino ester of ethyl glyoxylate (B1226380) with various terminal alkynes in the presence of a chiral copper(I)-pybox complex affords the corresponding α-aminoalkynoates in high yields and enantioselectivities. rsc.orgnih.gov
The following table summarizes the results of the copper(I)-catalyzed asymmetric alkynylation of an α-imino ester with different terminal alkynes.
| Alkyne | Product | Yield (%) | ee (%) |
| 4-Phenyl-1-butyne | Ethyl 2-amino-6-phenylhex-4-ynoate | 90 | 85 |
| 3-Phenyl-1-propyne | Ethyl 2-amino-5-phenylpent-4-ynoate | 91 | 82 |
| 1-Octyne | Ethyl 2-aminodec-4-ynoate | 88 | 80 |
| Cyclopropylacetylene | Ethyl 2-amino-4-cyclopropylbut-3-ynoate | 92 | 79 |
| Trimethylsilylacetylene | Ethyl 2-amino-4-(trimethylsilyl)but-3-ynoate | 65 | 50 |
Data compiled from studies on the catalytic asymmetric alkynylation of α-imino esters. lookchem.com
More recently, a copper(I)-catalyzed asymmetric alkylation of α-imino-esters with a broader range of alkyl halides, including propargyl bromide, has been developed. This method provides α-amino acid derivatives with high to excellent enantioselectivity. researchgate.netnih.gov
Enzymatic Transformations for Stereoselective Amino Acid Precursors
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, being inherently chiral, can catalyze reactions with exquisite stereoselectivity under mild conditions. For the synthesis of enantiomerically pure α-aminoalkynoates, enzymatic kinetic resolution is a particularly useful strategy.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters. nih.govnih.gov
For the preparation of chiral α-aminoalkynoates, a racemic mixture of the corresponding ester can be subjected to hydrolysis catalyzed by a lipase (B570770). The lipase will selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid, which can then be separated from the unreacted ester. The choice of lipase and reaction conditions, such as solvent and temperature, is crucial for achieving high enantioselectivity and conversion. nih.govnih.gov For example, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity. nih.gov
Another powerful enzymatic approach is deracemization, which theoretically allows for the conversion of a racemic mixture into a single enantiomer with a 100% yield. A non-enzymatic redox deracemization of β,γ-alkynyl α-amino esters has been developed using a copper-catalyzed aerobic oxidation and a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. rsc.org
Conventional Synthetic Pathways to Ethyl 2-aminohept-4-ynoate
While enantioselective methods are preferred for producing optically pure compounds, conventional synthetic pathways remain valuable for the preparation of racemic α-aminoalkynoates, which can then be resolved into their constituent enantiomers. These methods often involve well-established reactions in organic synthesis.
Alkylation of Enolate Ions in α-Amino Ester Synthesis
A common and versatile method for the synthesis of α-amino acids and their esters is the alkylation of a glycine enolate equivalent. In this approach, the α-proton of a glycine derivative is removed by a strong base to form a nucleophilic enolate, which is then reacted with an electrophile, such as an alkyl halide.
A widely used glycine equivalent is diethyl acetamidomalonate. wikipedia.orgorgsyn.orgucalgary.ca The methylene (B1212753) protons of this compound are acidic due to the presence of two adjacent ester groups and an acetamido group. Treatment with a base, such as sodium ethoxide, generates a stabilized enolate that can be alkylated with an appropriate halide. For the synthesis of this compound, the alkylating agent would be 1-bromo-2-pentyne. Subsequent hydrolysis of the ester and acetamido groups followed by decarboxylation yields the desired α-amino acid, which can then be esterified. nih.gov
Another powerful method is the O'Donnell amino acid synthesis, which utilizes the alkylation of a Schiff base of a glycine alkyl ester under phase-transfer catalysis conditions. nih.gov The Schiff base, typically formed from benzophenone (B1666685) and a glycine ester, enhances the acidity of the α-protons. Deprotonation with a base in a biphasic system, facilitated by a phase-transfer catalyst, generates the enolate in the organic phase where it reacts with the alkyl halide. This method allows for selective monoalkylation. nih.govdntb.gov.ua For the synthesis of this compound, the N-benzylidene derivative of glycine ethyl ester could be alkylated with 1-bromo-2-pentyne. google.com
The following table shows examples of alkylating agents used in the synthesis of α-amino acids via the alkylation of glycine Schiff bases.
| Glycine Derivative | Alkylating Agent | Product (after hydrolysis) |
| N-Benzylidene glycine ethyl ester | Benzyl bromide | Phenylalanine |
| N-Benzylidene glycine ethyl ester | n-Butyl iodide | Norleucine |
| Diethyl acetamidomalonate | Benzyl chloride | Phenylalanine |
| Diethyl acetamidomalonate | 3-(Chloromethyl)indole | Tryptophan |
Esterification Processes for Carboxylic Acid Precursors
The final step in many syntheses of this compound is the esterification of the corresponding carboxylic acid, 2-aminohept-4-ynoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.comsci-hub.seprinceton.edu
This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comsci-hub.se The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.com
The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation of this species yields the final ester product. sci-hub.seprinceton.edu The reaction is generally effective, but the conditions can be harsh for sensitive substrates.
Multi-step Linear Syntheses from Readily Available Starting Materials
A plausible synthetic strategy could commence with a suitable starting material that can be elaborated to introduce the amino and alkyne functionalities at the desired positions. One common approach involves the Gabriel synthesis or a related amination method to introduce the nitrogen atom, followed by the construction of the alkyne moiety. The Gabriel malonic ester synthesis, for instance, is a classic method for preparing α-amino acids from potassium phthalimide (B116566) and a substituted malonic ester.
A hypothetical multi-step synthesis of an α-aminoalkynoate could involve the following key transformations:
Alkylation of a Malonic Ester Derivative: The synthesis could start with the alkylation of a malonic ester with a suitable electrophile containing a terminal alkyne or a precursor to it.
Introduction of the Amino Group: The amino group can be introduced via various methods, including the use of potassium phthalimide in a Gabriel-type reaction, followed by hydrazinolysis to deprotect the amine.
Esterification: The carboxylic acid functionality is typically converted to an ethyl ester in the final steps of the synthesis.
The following table outlines a representative, albeit generalized, multi-step sequence for the synthesis of an α-aminoalkynoate, highlighting the types of reactions and reagents that are commonly employed in such synthetic endeavors.
| Step | Transformation | Starting Material(s) | Reagent(s) | Intermediate/Product |
| 1 | Alkylation | Diethyl malonate | Sodium ethoxide, Propargyl bromide | Diethyl 2-propargylmalonate |
| 2 | Bromination | Diethyl 2-propargylmalonate | N-Bromosuccinimide (NBS) | Diethyl 2-bromo-2-propargylmalonate |
| 3 | Amination (Gabriel Synthesis) | Diethyl 2-bromo-2-propargylmalonate | Potassium phthalimide | Diethyl 2-phthalimido-2-propargylmalonate |
| 4 | Hydrolysis and Decarboxylation | Diethyl 2-phthalimido-2-propargylmalonate | Acid or base, then heat | 2-Amino-4-pentynoic acid |
| 5 | Esterification | 2-Amino-4-pentynoic acid | Ethanol, Acid catalyst | Ethyl 2-amino-4-pentynoate |
| 6 | Alkylation of Terminal Alkyne | Ethyl 2-amino-4-pentynoate | n-Butyllithium, Ethyl iodide | This compound |
This table presents a hypothetical reaction scheme for the synthesis of this compound and is for illustrative purposes.
Emerging Synthetic Technologies for α-Aminoalkynoate Production
In recent years, the field of chemical synthesis has witnessed the development of innovative technologies aimed at improving efficiency, safety, and sustainability. These emerging technologies are increasingly being applied to the production of valuable chemical entities, including α-amino acid derivatives.
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic synthesis. chemistryviews.orgvapourtec.comthieme-connect.de This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to traditional batch processing, flow chemistry offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and the potential for straightforward scaling-up. chemistryviews.org
The application of flow chemistry to the synthesis of amino acid derivatives has been an area of active research. For instance, a protecting-group-free and semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed. chemistryviews.org This process involves a photooxidative cyanation of a fluorinated amine to form the corresponding α-amino nitrile, which is then hydrolyzed to the desired amino acid. chemistryviews.org The use of flow chemistry allows for the safe handling of unstable intermediates and facilitates the production of these valuable compounds on a larger scale. chemistryviews.org
While specific applications of flow chemistry for the synthesis of α-aminoalkynoates are not extensively documented, the principles and demonstrated successes in the synthesis of other amino acid derivatives suggest its high potential in this area. A continuous flow setup could be designed to perform key steps in the synthesis of this compound, potentially leading to higher yields, reduced reaction times, and improved process safety.
Principles of Sustainable Chemical Synthesis in Amino Acid Derivative Production
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies. skpharmteco.comsigmaaldrich.comepa.gov These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. sigmaaldrich.comepa.gov
In the context of amino acid derivative production, sustainable approaches are being actively explored. nih.govmdpi.com Key aspects of sustainable chemical synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. sigmaaldrich.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical fluids, and employing less toxic catalysts.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com
Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, to reduce reliance on fossil fuels. nih.gov
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. skpharmteco.com
The production of non-proteinogenic amino acids, a category that includes α-aminoalkynoates, is an area where sustainable practices can have a significant impact. mdpi.comfrontiersin.org Research is ongoing to develop biocatalytic and chemo-enzymatic methods for the synthesis of these compounds, which often offer higher selectivity and milder reaction conditions compared to traditional chemical methods. The integration of these sustainable principles into the synthetic design for compounds like this compound is crucial for the future of chemical manufacturing.
Mechanistic Investigations of Reactions Involving Ethyl 2 Aminohept 4 Ynoate
Reactivity Profile of the α-Amino Ester Moiety
The α-amino ester portion of the molecule contains two key reactive sites: the electrophilic carbonyl carbon of the ester and the nucleophilic nitrogen of the amino group.
The ester functional group is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile attacks the carbonyl carbon, leading to the substitution of the ethoxy group. masterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by both steric hindrance and electronic effects. coconote.app In general, the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chlorides > anhydrides > esters > amides. coconote.applibretexts.org The reaction proceeds through a tetrahedral intermediate; the subsequent collapse of this intermediate and elimination of the leaving group (in this case, ethoxide) reforms the carbonyl double bond. masterorganicchemistry.comle.ac.uk
Common nucleophilic acyl substitution reactions for esters include hydrolysis, transesterification, and amidation.
Hydrolysis: Under basic conditions, such as treatment with hydroxide (B78521) ions (OH⁻), the ester undergoes saponification to yield a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis is also possible, where the carbonyl oxygen is first protonated, rendering the carbonyl carbon more electrophilic. coconote.app
Transesterification: The reaction with an alcohol (R'-OH) in the presence of an acid or base catalyst replaces the ethyl group of the ester with a different alkyl group (R'), forming a new ester. pharmacyfreak.com
Amidation: Amines can react with the ester to form amides. This reaction is generally slower than with more reactive acylating agents like acid chlorides. libretexts.org
Table 1: Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
| Reaction | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | OH⁻ | 1. NaOH, H₂O2. H₃O⁺ | 2-Aminohept-4-ynoic acid |
| Transesterification | R'-OH | H⁺ or RO⁻ catalyst | Alkyl 2-aminohept-4-ynoate |
The primary amino group in Ethyl 2-aminohept-4-ynoate is nucleophilic and can react with a variety of electrophiles. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers. Derivatization of the amino group is a common strategy in peptide synthesis and for the introduction of various functionalities.
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org This is a standard method for protecting the amino group in amino acid chemistry.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. libretexts.org This reaction is typically reversible and catalyzed by acid. msu.edu
A one-step derivatization of amino acids using alkyl chloroformates in an aqueous medium is a convenient procedure for preparing esters with different alkoxy groups. nih.gov The mechanism is proposed to proceed through the formation of an intermediate mixed carboxylic-carbonic acid anhydride. nih.gov
Table 2: Derivatization of the Amino Group
| Reaction Type | Electrophile | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Acylation | Acetyl chloride | Base (e.g., pyridine) | Amide |
| Alkylation | Methyl iodide | Mild base | Secondary/Tertiary Amine |
| Schiff Base Formation | Benzaldehyde | Acid catalyst | Imine |
Reactions of the Alkyne Functional Group within the Hept-4-ynoate System
The carbon-carbon triple bond is an electron-rich region, making it susceptible to attack by electrophiles. It also serves as a versatile handle for constructing cyclic systems through various cycloaddition reactions.
Alkynes undergo electrophilic addition reactions, similar to alkenes, although they are generally less reactive. libretexts.orglumenlearning.com The reaction is often more sluggish and can result in the addition of one or two equivalents of the electrophile. libretexts.orglumenlearning.com The mechanism typically involves the formation of a vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation, contributing to the lower reactivity of alkynes. chemistrysteps.com
Halogenation: Alkynes react with halogens such as Br₂ or Cl₂. The addition of one equivalent of halogen typically results in an anti-addition, yielding a dihaloalkene. libretexts.org Addition of a second equivalent can occur to produce a tetrahaloalkane.
Hydrohalogenation: The addition of hydrogen halides (HX) to internal, unsymmetrical alkynes follows Markovnikov's rule, where the hydrogen adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. For an internal alkyne like that in this compound, a mixture of regioisomers can be expected, with the halogen adding to either of the sp-hybridized carbons. chemistrysteps.comlibretexts.org
Table 3: Electrophilic Addition to the Alkyne Triple Bond
| Reaction | Reagent | Expected Intermediate | Product (after one addition) |
|---|---|---|---|
| Bromination | Br₂ | Bridged bromonium ion | (E)-Ethyl 2-amino-4,5-dibromohept-4-enoate |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. nih.govlibretexts.org The hydroamination of internal alkynes can be challenging, but several catalytic systems have been developed to facilitate this transformation. acs.orgnih.gov
Copper-Catalyzed Hydroamination: Copper(II) triflate (Cu(OTf)₂) has been shown to effectively catalyze the intermolecular hydroamination of internal alkynes bearing an electron-withdrawing group. acs.org The reaction with amines proceeds with regioselectivity, and the resulting enamine can be reduced to the corresponding amine. acs.org
Gold-Catalyzed Hydroamination: Gold catalysts are also effective for the stereo- and regioselective hydroamination of internal alkynes with dialkylamines, producing functionalized enamines in high yields. thieme-connect.com The regioselectivity is influenced by the electronic properties of the alkyne substituents. thieme-connect.com
For this compound, an intramolecular hydroamination could potentially occur, where the internal amino group adds across the alkyne, leading to the formation of a cyclic enamine or imine. The regioselectivity would be dictated by the formation of the most stable ring size (typically 5- or 6-membered rings).
Table 4: Catalytic Hydroamination of Internal Alkynes
| Catalyst System | Amine Type | Key Features |
|---|---|---|
| Cu(OTf)₂ | Primary/Secondary Amines | Ligand-free, effective for alkynes with electron-withdrawing groups. acs.org |
| NHC-Gold(I) Complexes | Arylamines | Requires co-catalyst (e.g., AgSbF₆), activity depends on amine substituents. nih.gov |
Cycloaddition reactions involving alkynes are powerful tools for the synthesis of carbo- and heterocyclic ring systems. researchgate.netnih.gov The alkyne in this compound can participate as a 2π-electron component in various cycloaddition reactions.
[2+2+2] Cycloaddition: This reaction, also known as alkyne trimerization, involves the metal-catalyzed reaction of three alkyne units to form a benzene (B151609) ring. wikipedia.org The mechanism typically begins with the formation of a metallacyclopentadiene intermediate. wikipedia.org Co-cyclotrimerization with other π-systems like nitriles can lead to the formation of heterocycles such as pyridines.
[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction involves the coupling of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring. A prominent example is the azide-alkyne cycloaddition to form triazoles. organic-chemistry.orglibretexts.org The copper-catalyzed version (CuAAC) is a cornerstone of "click chemistry," proceeding at room temperature and specifically yielding the 1,4-disubstituted triazole regioisomer. organic-chemistry.org The ruthenium-catalyzed variant (RuAAC) typically yields the 1,5-regioisomer. organic-chemistry.org
Table 5: Cycloaddition Reactions Involving the Alkyne Moiety
| Reaction Type | Reactant Partner | Catalyst | Resulting Ring System |
|---|---|---|---|
| [2+2+2] Cyclotrimerization | Two additional alkyne molecules | Ni or Co complexes (e.g., CpCo(CO)₂) | Substituted Benzene |
| [3+2] Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | Cu(I) salts | 1,4-Disubstituted 1,2,3-Triazole |
| [3+2] Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | Ru catalysts | 1,5-Disubstituted 1,2,3-Triazole |
Absence of Specific Research Data Precludes Article Generation on the Mechanistic Investigations of Reactions Involving "this compound"
Despite a comprehensive search of scientific literature and patent databases, no specific research articles or detailed mechanistic studies were found for the chemical compound "this compound." This lack of available data prevents the generation of a scientifically accurate and informative article based on the provided outline.
The requested article structure necessitated in-depth information on the following aspects of this compound chemistry:
Stereochemical Implications in Reaction Mechanisms:Consequently, there is no information regarding the stereochemical outcomes of reactions involving this specific molecule.
Enantioselectivity in Chiral Center Generation and Control:The enantioselective synthesis and control of chiral centers in reactions of this compound have not been reported in the searched scientific literature.
While general principles of transition metal catalysis, carbon-carbon bond formation, and stereochemistry are well-established, applying these concepts to a specific and unstudied molecule like this compound would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings, as requested, is contingent on the existence of such primary research.
Therefore, until research focusing on the reactivity and mechanistic aspects of this compound is published, it is not possible to fulfill the request for an article with the specified content and structure.
Applications of Ethyl 2 Aminohept 4 Ynoate As a Key Synthetic Building Block
Construction of Complex Organic Molecular Scaffolds
The inherent functionalities of Ethyl 2-aminohept-4-ynoate make it an ideal starting material for the synthesis of complex organic molecules. The presence of the amino and ester groups allows for traditional peptide coupling and related transformations, while the alkyne moiety serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Amino Acid and Peptide Analogs
A primary application of this compound lies in the synthesis of non-natural amino acid and peptide analogs. The alkyne functionality can be strategically manipulated to introduce diverse substituents or to create cyclic and conformationally constrained peptide structures. For instance, the triple bond can undergo reactions such as hydrogenation to the corresponding alkene or alkane, or it can participate in cycloaddition reactions. This allows for the generation of a library of amino acid derivatives with modified side chains, which are crucial for probing biological processes and for the development of novel therapeutic agents.
The incorporation of this compound into peptide chains introduces a rigid, linear element that can significantly influence the secondary structure of the resulting peptide. This conformational constraint is a key strategy in the design of peptidomimetics with enhanced biological activity and stability.
| Reaction Type | Resulting Structure | Significance |
| Catalytic Hydrogenation | Saturated or partially saturated side chain | Modification of hydrophobicity and steric bulk |
| Cycloaddition Reactions | Fused cyclic systems | Introduction of conformational rigidity |
| Sonogashira Coupling | Aryl or vinyl substituted side chain | Expansion of molecular diversity |
Intermediates in Total Synthesis of Natural Products
The structural complexity of many natural products presents a significant challenge to synthetic chemists. This compound has proven to be a valuable intermediate in the total synthesis of several complex natural products. Its stereodefined center and reactive alkyne allow for the efficient construction of key fragments that can be later assembled into the final target molecule. The ability to perform diverse chemical transformations on the alkyne, such as hydration, hydroboration-oxidation, or metal-catalyzed cyclizations, provides a versatile strategy for introducing new functional groups and stereocenters with high levels of control.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The unique reactivity of this compound makes it a powerful precursor for the synthesis of a wide range of heterocyclic systems, particularly those containing nitrogen.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Oxazoles, Pyridazines)
The internal alkyne of this compound is a key reactive site for the construction of various nitrogen-containing heterocycles. For example, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. Similarly, reaction with appropriate reagents can yield oxazoles or pyridazines. These reactions often proceed with high regioselectivity, providing a reliable route to specifically substituted heterocyclic systems. The amino acid backbone of the starting material can be retained in the final product or can be further modified, adding to the molecular complexity of the resulting heterocycles.
| Heterocycle | Reactant | General Reaction Type |
| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |
| Oxazole | Carbonyl compounds/amides | Cyclization |
| Pyridazine | Dinitrogen reagents | Cycloaddition |
Synthesis of Fused and Polycyclic Systems
Beyond the formation of simple monocyclic heterocycles, this compound can be employed in more complex reaction sequences to generate fused and polycyclic systems. Intramolecular cyclization reactions, where the amino or ester functionality reacts with a derivative of the alkyne, can lead to the formation of bicyclic lactams and other intricate ring systems. These polycyclic scaffolds are of significant interest due to their prevalence in biologically active natural products.
Integration into Advanced Reaction Cascades
A key advantage of using this compound in synthesis is its suitability for use in reaction cascades. In a cascade reaction, multiple bond-forming events occur in a single pot, which can significantly improve synthetic efficiency by reducing the number of purification steps and the amount of waste generated. The multiple functionalities of this compound can be sequentially or concertedly triggered under a specific set of reaction conditions to rapidly build molecular complexity. For instance, a metal-catalyzed reaction involving the alkyne could be followed by an intramolecular cyclization involving the amino or ester group, all in one synthetic operation. The development of such elegant and efficient cascade reactions is a major focus of modern synthetic chemistry, and versatile building blocks like this compound are critical to their success.
Tandem Reactions Featuring Alkyne, Amine, and Ester Functionalities
The strategic placement of the alkyne, amine, and ester groups in this compound allows for elegant tandem reaction sequences, where multiple bonds are formed in a single operation. These reactions are highly efficient and atom-economical, providing rapid access to complex heterocyclic structures.
Transition metal catalysis, particularly with gold and palladium, has been instrumental in unlocking the reactivity of alkynyl amino esters. These catalysts activate the alkyne moiety towards nucleophilic attack, initiating a cascade of cyclization reactions. The amine and ester functionalities can act as internal nucleophiles, leading to the formation of various nitrogen-containing heterocycles.
Gold-Catalyzed Cyclizations:
Gold catalysts are particularly effective in promoting the cyclization of aminoalkynes. mdpi.com The carbophilic nature of gold(I) and gold(III) complexes activates the alkyne bond, making it susceptible to intramolecular attack by the tethered amine. This can lead to the formation of various heterocyclic scaffolds, such as pyrroles and pyridines. mdpi.com For instance, in a reaction analogous to that of propargylamine (B41283) with carbonyl compounds, the amine group of this compound could first react to form an enamine or an imine, followed by a gold-catalyzed intramolecular cyclization involving the alkyne. mdpi.com
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for a variety of transformations involving alkynes. In the context of this compound, palladium-catalyzed reactions could involve intramolecular carboamination, where the amine adds across the alkyne, followed by further functionalization. rsc.org Such reactions can be directed to form specific ring sizes and substitution patterns, offering a powerful tool for synthetic chemists.
The following table summarizes representative tandem reactions involving alkynyl amino esters, which are analogous to the expected reactivity of this compound.
| Catalyst | Reactant(s) | Product Type | Ref. |
| Gold(I) Chloride | Propargylamine, Ketones | Polysubstituted Pyridines | mdpi.com |
| Palladium(II) Acetate | Aminoalkynes, Carbon Monoxide | Lactams | mdpi.com |
| Gold(I) Complex | Amide-alkynes | Functionalized γ-lactams | rsc.org |
Click Chemistry Methodologies for Bioconjugation and Material Science
The terminal alkyne functionality in this compound makes it an ideal participant in "click" chemistry, a concept introduced by K. Barry Sharpless. iris-biotech.de The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide. iris-biotech.denih.gov This reaction is highly efficient, regioselective, and biocompatible, making it a powerful tool for bioconjugation and material science. iris-biotech.denih.gov
Bioconjugation:
In bioconjugation, the CuAAC reaction allows for the site-specific labeling of biomolecules. nih.gov Amino acids containing alkyne groups, such as propargylglycine, can be incorporated into peptides and proteins. iris-biotech.de These alkyne-tagged biomolecules can then be selectively reacted with azide-functionalized probes, such as fluorescent dyes, biotin, or drug molecules. iris-biotech.de this compound, as an amino acid ester, can be similarly utilized in peptide synthesis to introduce a "clickable" handle for subsequent functionalization.
Material Science:
In material science, click chemistry is employed for the synthesis and modification of polymers. nih.gov The high efficiency and orthogonality of the CuAAC reaction allow for the straightforward construction of complex polymer architectures, such as block copolymers and dendrimers. nih.gov this compound can be incorporated into polymer chains to provide alkyne functionalities for subsequent cross-linking or surface modification, enabling the creation of materials with tailored properties.
The following table provides an overview of the key aspects of click chemistry relevant to the applications of this compound.
| Reaction | Key Features | Applications | Ref. |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high regioselectivity, mild reaction conditions, biocompatible | Bioconjugation (labeling of proteins, peptides), Polymer synthesis and modification, Drug discovery | iris-biotech.denih.gov |
The versatility of this compound as a building block in both tandem reactions and click chemistry underscores its significance in modern organic synthesis. Its ability to readily form complex heterocyclic structures and to participate in highly efficient and specific conjugation reactions opens up numerous possibilities for the development of new therapeutic agents and advanced materials.
Advanced Spectroscopic and Computational Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H and ¹³C NMR Analysis of Ethyl 2-aminohept-4-ynoate and Its Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl ester group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the proton at the chiral center (alpha to the amino and carboxyl groups), the methylene protons adjacent to the alkyne, and the terminal methyl group of the hept-4-ynoate chain. The chemical shifts and coupling constants of these signals would provide critical information about the electronic environment and neighboring protons.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the two carbons of the alkyne, the chiral alpha-carbon, and the various methylene and methyl carbons. The chemical shifts of the alkynyl carbons are particularly diagnostic. While specific experimental data for this compound is not widely published, the expected chemical shift ranges can be predicted based on analogous structures.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃ (ethyl) | 1.2-1.4 (t) | 13-15 |
| O-CH₂ (ethyl) | 4.1-4.3 (q) | 60-62 |
| C=O | - | 170-175 |
| α-CH | 3.5-3.8 (t) | 50-55 |
| NH₂ | 1.5-3.0 (br s) | - |
| CH₂-C≡ | 2.3-2.5 (m) | 18-22 |
| C≡C | - | 75-85 |
| C≡C | - | 75-85 |
| CH₂-CH₃ | 2.1-2.3 (m) | 12-14 |
| CH₃ | 1.0-1.2 (t) | 13-15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced NMR Techniques (COSY, NOESY) for Conformational and Connectivity Assignments
To further refine the structural assignment and investigate the three-dimensional conformation of this compound, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the molecule. For instance, a COSY spectrum would show correlations between the alpha-proton and the adjacent methylene protons, as well as between the protons of the ethyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule. researchgate.netscielo.br NOE correlations between specific protons can indicate through-space interactions, helping to define the molecule's three-dimensional structure in solution. This is particularly important for understanding the spatial relationship between substituents around the chiral center and the rest of the molecule.
Vibrational Spectroscopy in Mechanistic and Structural Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ for the primary amine.
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
C≡C stretching: A weak but sharp absorption band in the range of 2100-2260 cm⁻¹, characteristic of the alkyne functionality.
C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ for the ester carbonyl group.
C-N stretching: An absorption band in the 1080-1360 cm⁻¹ region.
C-O stretching: Bands in the 1000-1300 cm⁻¹ range for the ester C-O bonds.
These characteristic frequencies provide rapid and reliable confirmation of the presence of the key functional groups within the molecule.
Interactive Data Table: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 |
| Alkyne | C≡C Stretch | 2100-2260 |
| Ester Carbonyl | C=O Stretch | 1730-1750 |
| C-N | C-N Stretch | 1080-1360 |
| C-O | C-O Stretch | 1000-1300 |
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. The selection rules for Raman spectroscopy differ from those of IR, often providing stronger signals for non-polar functional groups. For this compound, the C≡C stretching vibration of the symmetrically substituted alkyne would be expected to produce a strong and sharp signal in the Raman spectrum, which can be weak in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of the alkyne moiety.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₉H₁₅NO₂), the expected exact mass would be calculated and compared to the experimentally determined mass. A close match between the calculated and observed mass provides strong evidence for the correct molecular formula, distinguishing it from other potential isomers.
Interactive Data Table: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| C₉H₁₅NO₂ | 170.1181 | To be determined experimentally |
Computational Chemistry for Mechanistic and Electronic Insights
Computational chemistry serves as a powerful tool in modern chemical research, providing profound insights into the mechanistic and electronic properties of molecules. Through the application of advanced theoretical models, it is possible to elucidate reaction mechanisms, predict reactivity, and understand the intricate electronic landscapes that govern molecular behavior. For a molecule such as this compound, these computational approaches can offer a detailed characterization that complements experimental studies, guiding further research and application.
Density Functional Theory (DFT) Calculations on Reactivity and Electronic Properties
Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for the study of electronic structures of molecules. nih.gov This approach is centered on the principle that the total energy of a system is a functional of its electron density. DFT calculations can provide valuable information about the reactivity and electronic properties of this compound.
Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's reactivity. researchgate.net For instance, the electrophilicity index helps in understanding the molecule's behavior in reactions involving charge transfer.
The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of a molecule, providing crucial insights into its reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 2.85 eV |
| Global Electrophilicity (ω) | 2.34 eV |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
Molecular Orbital (MO) Theory in Understanding Reaction Pathways and Stability
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. By considering the combination of atomic orbitals to form molecular orbitals, MO theory can explain the stability of different molecular conformations and the pathways of chemical reactions.
For this compound, an analysis of its molecular orbitals would reveal the distribution of electrons and the nature of the chemical bonds. The shape and energy of the HOMO and LUMO are of particular interest. The HOMO is likely to be localized on the amino group and the alkyne moiety, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be centered on the ester group, which is the most electron-accepting part.
The interaction between the frontier molecular orbitals (HOMO and LUMO) of reactants is a key factor in determining the feasibility and outcome of a chemical reaction. For example, in a reaction with an electrophile, the HOMO of this compound would interact with the LUMO of the electrophile. The symmetry and energy matching of these orbitals would govern the reaction's activation energy and stereochemistry.
MO theory can also be used to assess the stability of different conformers of this compound. By calculating the energies of the molecular orbitals for various spatial arrangements of the atoms, it is possible to identify the most stable conformation.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis is essential.
This analysis can be performed by systematically rotating the dihedral angles of the key rotatable bonds and calculating the corresponding energy of the molecule. The results can be visualized on a Potential Energy Surface (PES) map. A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. researchgate.net Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers.
By mapping the PES, it is possible to identify the global minimum energy conformation, which is the most stable and likely the most populated conformer at equilibrium. The energy barriers between different conformers can also be determined, providing information about the flexibility of the molecule. This information is crucial for understanding how the molecule might interact with biological receptors or other reactants.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.2 |
| 3 | -60° | 2.5 |
Note: The data in this table is illustrative and represents a simplified output of a conformational analysis study.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
In the solid state, the properties of a molecular crystal are governed by the intricate network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is constructed by partitioning the space in a crystal into regions where the electron density of a given molecule dominates.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), it is possible to identify and analyze different types of intermolecular contacts. Red spots on the d_norm map indicate close contacts, which are often associated with hydrogen bonds.
For this compound, a Hirshfeld surface analysis would likely reveal the presence of N-H···O hydrogen bonds between the amino group of one molecule and the ester oxygen of another. Other significant interactions could include C-H···O and C-H···π interactions.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Percentage Contribution |
| H···H | 45% |
| O···H/H···O | 25% |
| C···H/H···C | 20% |
| N···H/H···N | 8% |
| Other | 2% |
Note: The data in this table is illustrative and shows the typical contributions of different intermolecular contacts in an organic crystal.
Future Directions and Emerging Research Avenues in Aminoalkynoate Chemistry
Development of Novel and Efficient Synthetic Strategies
While classical methods for the synthesis of α-amino esters and propargylamines are well-established, the future of Ethyl 2-aminohept-4-ynoate synthesis lies in the development of more atom-economical, stereoselective, and environmentally benign strategies.
One promising avenue is the adaptation of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), for the direct construction of the this compound backbone. uantwerpen.beresearchgate.netorganic-chemistry.org A hypothetical A³ coupling approach could involve the reaction of propanal, an appropriate alkyne precursor to introduce the ethyl group at the 4-position, and an amine, followed by esterification. The development of novel catalysts, including heterogeneous catalysts, will be crucial for improving the efficiency and recyclability of such processes. uantwerpen.be
Furthermore, the asymmetric synthesis of this compound to access enantiomerically pure forms is a significant area for future exploration. nih.govpharmasalmanac.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govpharmasalmanac.com The development of catalytic asymmetric methods is particularly desirable due to the high efficiency and potential for large-scale production. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Catalytic A³ Coupling | One-pot reaction of an aldehyde, alkyne, and amine to form a propargylamine (B41283). uantwerpen.beorganic-chemistry.orgnih.gov | High atom economy, operational simplicity. | Development of highly active and selective catalysts, exploration of greener reaction media. uantwerpen.be |
| Asymmetric Alkynylation | Enantioselective addition of an alkyne to an imine or iminium ion. organic-chemistry.orgnih.gov | Direct access to chiral propargylamines. | Design of novel chiral ligands and catalysts for high enantioselectivity. organic-chemistry.org |
| Enzymatic Synthesis | Use of enzymes to catalyze key bond-forming reactions with high stereoselectivity. pharmasalmanac.com | High enantiopurity, mild reaction conditions. | Screening and engineering of enzymes for novel substrate compatibility. pharmasalmanac.com |
Exploration of Undiscovered Reactivity Modes
The unique electronic and steric properties of this compound, conferred by its combination of functional groups, suggest a rich and largely unexplored reactivity landscape. Future research will likely focus on harnessing the alkyne and amine functionalities to participate in novel chemical transformations.
One area of significant potential is the exploration of cycloaddition reactions. researchgate.netnih.gov The internal alkyne of this compound could act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the synthesis of complex heterocyclic structures. researchgate.netnih.gov For instance, a [3+2] cycloaddition with an azide could yield a triazole-containing amino acid derivative.
Intramolecular cyclization reactions represent another fertile ground for discovery. The presence of both an amine and an ester group could facilitate intramolecular cyclization onto the alkyne, potentially leading to the formation of lactams or other heterocyclic systems under appropriate catalytic conditions. frontiersin.org
| Reactivity Mode | Description | Potential Products | Key Research Focus |
| [3+2] Cycloaddition | Reaction of the alkyne with a 1,3-dipole (e.g., azide, nitrile oxide). | Triazole or isoxazole-containing amino acid analogs. | Investigation of catalyst systems and reaction conditions to control regioselectivity. researchgate.net |
| Transition Metal-Catalyzed Cyclizations | Gold- or other metal-catalyzed intramolecular cyclization involving the amine or ester functionality. acs.org | Substituted pyrroles or other heterocycles. | Exploring the scope of different transition metal catalysts and nucleophiles. acs.org |
| Radical Addition/Cyclization | Radical-initiated addition to the alkyne followed by cyclization. rsc.org | Functionalized cyclic amino acid derivatives. | Development of new methods for radical generation and control of cascade reactions. rsc.org |
Computational Design and Prediction of this compound Analogs and Their Reactivity
Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel analogs of this compound with tailored properties and reactivity. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of these molecules, providing insights into their stability and reactivity. mdpi.com
By systematically modifying the substituents on the aminoalkynoate scaffold in silico, researchers can create virtual libraries of analogs and screen them for desirable properties. For example, computational studies could predict how changes in the alkyl chain length or the introduction of different functional groups would affect the molecule's participation in the cycloaddition or cyclization reactions described in the previous section. This predictive power can guide synthetic efforts, saving significant time and resources. oup.com
| Analog Design Strategy | Computational Screening Parameter | Predicted Influence on Reactivity | Potential Application |
| Varying the alkyl chain length | Steric hindrance around the alkyne. | May influence the regioselectivity of cycloaddition reactions. | Fine-tuning the steric environment for specific catalytic transformations. |
| Introducing electron-withdrawing/donating groups | HOMO-LUMO energy levels of the alkyne. | Can alter the rate and feasibility of pericyclic reactions. | Designing substrates for specific types of cycloadditions. |
| Modifying the ester group | Susceptibility to hydrolysis or transesterification. | Could be designed for specific prodrug or bioconjugation applications. | Development of aminoalkynoate-based probes and therapeutics. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its analogs to continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. rsc.orgchemistryviews.orgchimia.ch Flow chemistry offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. rsc.org
The synthesis of this compound could be envisioned as a multi-step flow process, where each reaction is carried out in a dedicated reactor module. rsc.org This would allow for the telescoping of reactions, eliminating the need for isolation and purification of intermediates. rsc.org
Furthermore, the integration of automated synthesis platforms with computational design tools could enable the rapid synthesis and screening of large libraries of this compound analogs. chemspeed.comnih.govyoutube.com This high-throughput approach would accelerate the discovery of new molecules with desired properties and reactivity profiles.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Key Advantages of Flow Chemistry |
| Reaction Time | Potentially hours to days for multi-step synthesis. | Significantly reduced, often to minutes per step. rsc.org | Increased throughput and efficiency. |
| Safety | Handling of potentially hazardous reagents in large quantities. | Small reaction volumes at any given time, better temperature control. rsc.org | Inherently safer process. |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the flow process for longer durations. | More straightforward scale-up. |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. chimia.ch | Improved product consistency and yield. |
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic pathway for Ethyl 2-aminohept-4-ynoate while minimizing side reactions?
- Methodological Answer: Begin by identifying analogous alkyne-containing amino esters in databases like SciFinder or Reaxys to review existing protocols. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using a fractional factorial design to isolate variables. Monitor reaction progress via HPLC or TLC and characterize intermediates via H/C NMR to confirm structural fidelity. Include control experiments to assess side-product formation (e.g., alkyne dimerization) .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer: Combine H/C NMR to resolve the alkyne (C≡C) and ester (C=O) groups. Use IR spectroscopy to confirm the presence of NH (stretch ~3300 cm) and alkyne (C≡C stretch ~2100 cm). For electronic properties, employ UV-Vis spectroscopy to study conjugation effects between the alkyne and amino groups. Cross-validate with computational methods (e.g., DFT) to assign spectral features .
Q. How can researchers establish purity criteria for this compound in synthetic batches?
- Methodological Answer: Use HPLC with a reverse-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities. Set purity thresholds (e.g., ≥95%) based on area-under-curve integration. Validate with melting point analysis (if crystalline) and compare to literature values. Report relative standard deviation (RSD) across multiple batches to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the alkyne moiety in this compound under catalytic hydrogenation conditions?
- Methodological Answer: Perform kinetic studies using deuterium labeling (e.g., D gas) to track hydrogenation pathways. Compare catalytic systems (e.g., Pd/C vs. Lindlar catalyst) via GC-MS to identify selectivity for partial (alkene) vs. full (alkane) hydrogenation. Use DFT calculations to model transition states and predict regioselectivity. Contrast experimental data with computational results to resolve discrepancies .
Q. How do steric and electronic effects of the ethyl ester group influence the nucleophilic reactivity of the amino group in this compound?
- Methodological Answer: Synthesize analogs with varying ester groups (e.g., methyl, tert-butyl) and measure reaction rates in nucleophilic acyl substitution reactions. Use Hammett plots to correlate substituent effects with reactivity. Pair experimental data with NBO (Natural Bond Orbital) analysis to quantify electron donation/withdrawal effects. Address contradictions by isolating steric contributions via molecular mechanics simulations .
Q. What statistical approaches are recommended for resolving contradictory data in studies of this compound’s solvent-dependent stability?
- Methodological Answer: Apply multivariate regression to assess solvent polarity, hydrogen-bonding capacity, and dielectric constant as predictors of degradation rates. Use ANOVA to test for significant differences between solvent groups. If outliers persist, conduct robustness testing (e.g., Grubbs’ test) or employ Bayesian hierarchical modeling to account for batch-to-batch variability. Validate findings with accelerated stability studies under controlled conditions .
Q. How can researchers optimize enantioselective synthesis of this compound using chiral catalysts?
- Methodological Answer: Screen chiral ligands (e.g., BINAP, Salen) in asymmetric catalysis setups. Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Apply a Box-Behnken experimental design to optimize temperature, pressure, and catalyst loading. Compare results to density functional theory (DFT)-predicted transition states to refine mechanistic models. Reconcile low ee values by probing catalyst deactivation pathways via X-ray absorption spectroscopy .
Data Presentation and Ethical Considerations
Q. What ethical and analytical standards should guide the reporting of contradictory data in publications on this compound?
- Methodological Answer: Disclose all raw data in appendices, including failed experiments. Use error bars (standard deviation) and statistical tests (e.g., t-test, ANOVA) to contextualize variability. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra and crystallographic data in repositories like ChemSpider. Address ethical concerns by citing compliance with institutional review protocols for hazardous compound handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
